

Introduction: Navigating the Structural Complexity of Bioactive Amine Scaffolds

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Compound of Interest

Compound Name:	<i>N-[(4-bromophenyl)methyl]cyclopentanamine</i>
CAS No.:	70000-54-3
Cat. No.:	B3279775

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The (4-bromophenyl)methyl cyclopentanamine framework represents a critical structural motif in modern medicinal chemistry. These derivatives are key intermediates in the synthesis of potent and selective sphingosine-1-phosphate 1 (S1P1) receptor agonists, a class of molecules with significant therapeutic potential in autoimmune diseases.[1] The precise three-dimensional arrangement—the stereochemistry—of these molecules is paramount, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.

The process of definitively determining the structure of these derivatives is a multi-faceted challenge. It requires not only identifying the correct atomic connectivity but also unambiguously assigning the relative and absolute stereochemistry of potentially multiple chiral centers. The presence of a bromine atom, while a useful spectroscopic handle, also influences the molecule's chemical behavior and fragmentation patterns.[2][3]

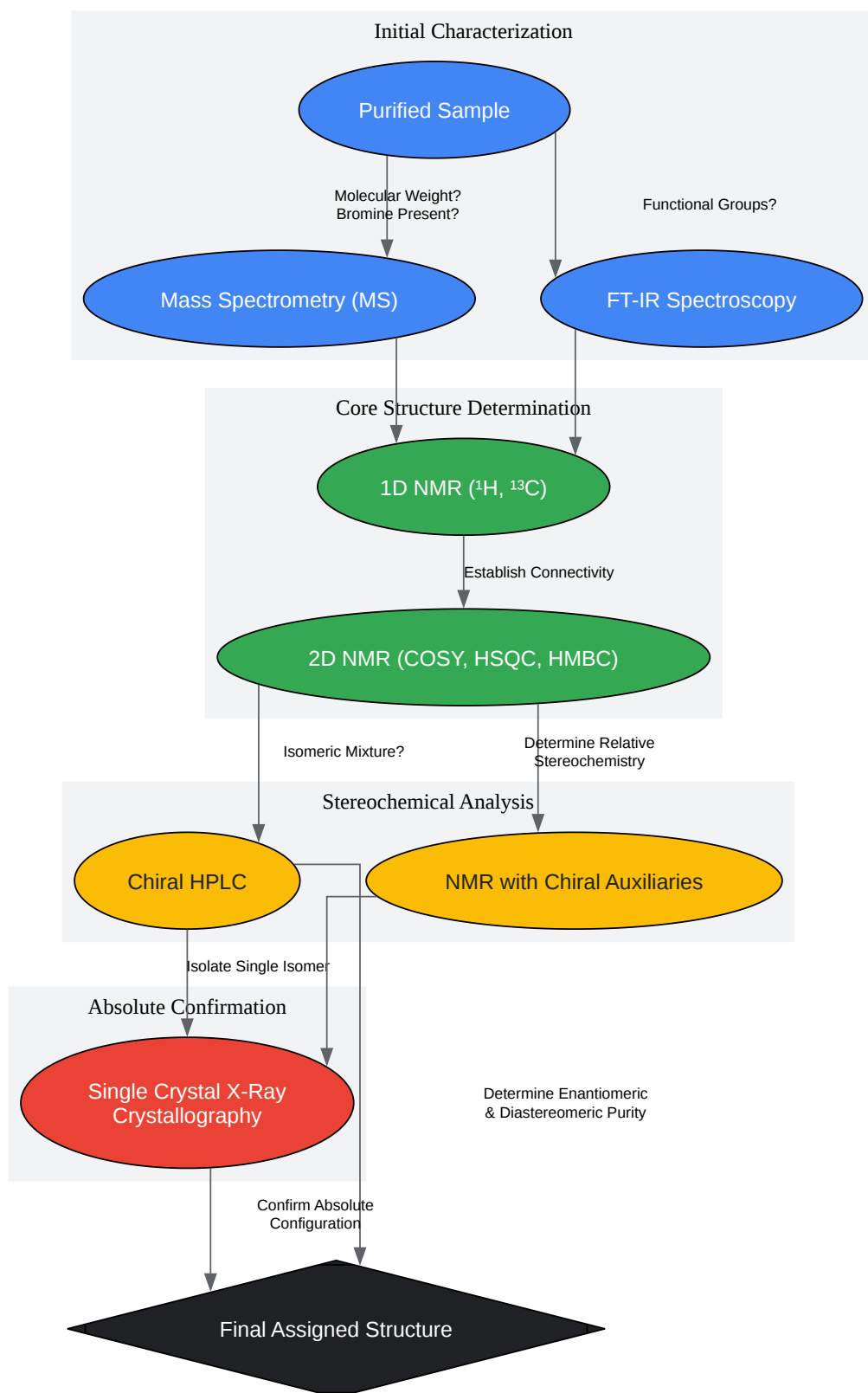
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven strategy for the complete structure elucidation of (4-bromophenyl)methyl cyclopentanamine derivatives. We will move beyond a simple listing of

techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures accuracy, self-validation, and authoritative confirmation of the final molecular structure.

The Analytical Blueprint: An Integrated Spectroscopic and Crystallographic Workflow

The elucidation of a novel (4-bromophenyl)methyl cyclopentanamine derivative is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and the true structure is only revealed when these pieces are assembled logically. The choice of the next experiment is dictated by the results of the previous one. A robust workflow is essential for efficiency and accuracy.

The following diagram illustrates a logical progression for structure elucidation, starting from a purified sample and culminating in an unambiguously assigned structure.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Look at Mass and Composition

Mass spectrometry is the initial and indispensable step, providing the molecular weight and crucial clues about the elemental composition from the isotopic pattern.

Expertise & Rationale

For this class of compounds, a combination of a soft ionization technique like Electrospray Ionization (ESI) and a hard ionization technique like Electron Ionization (EI) is optimal.

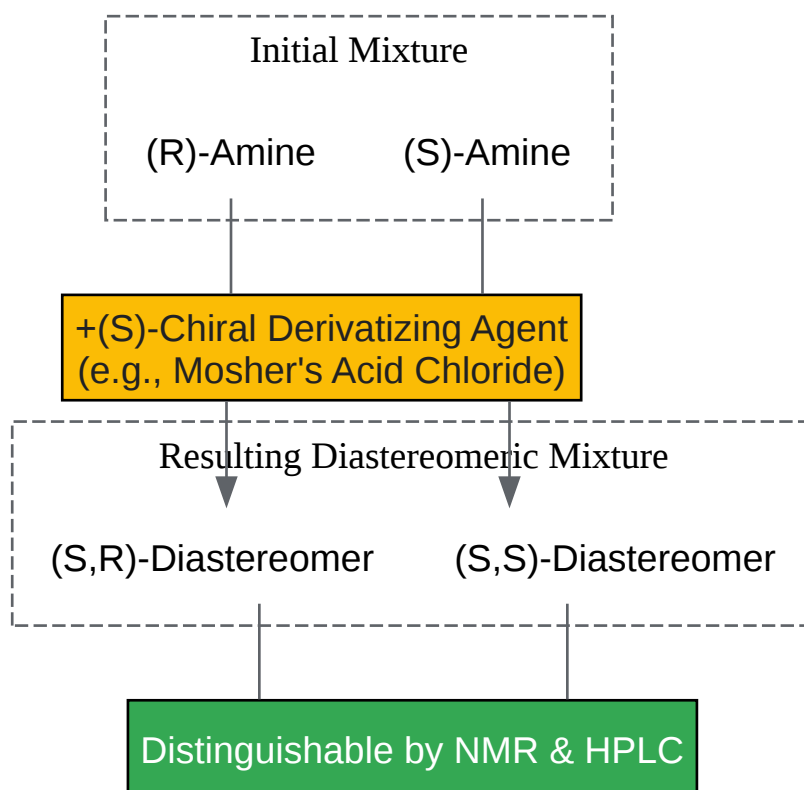
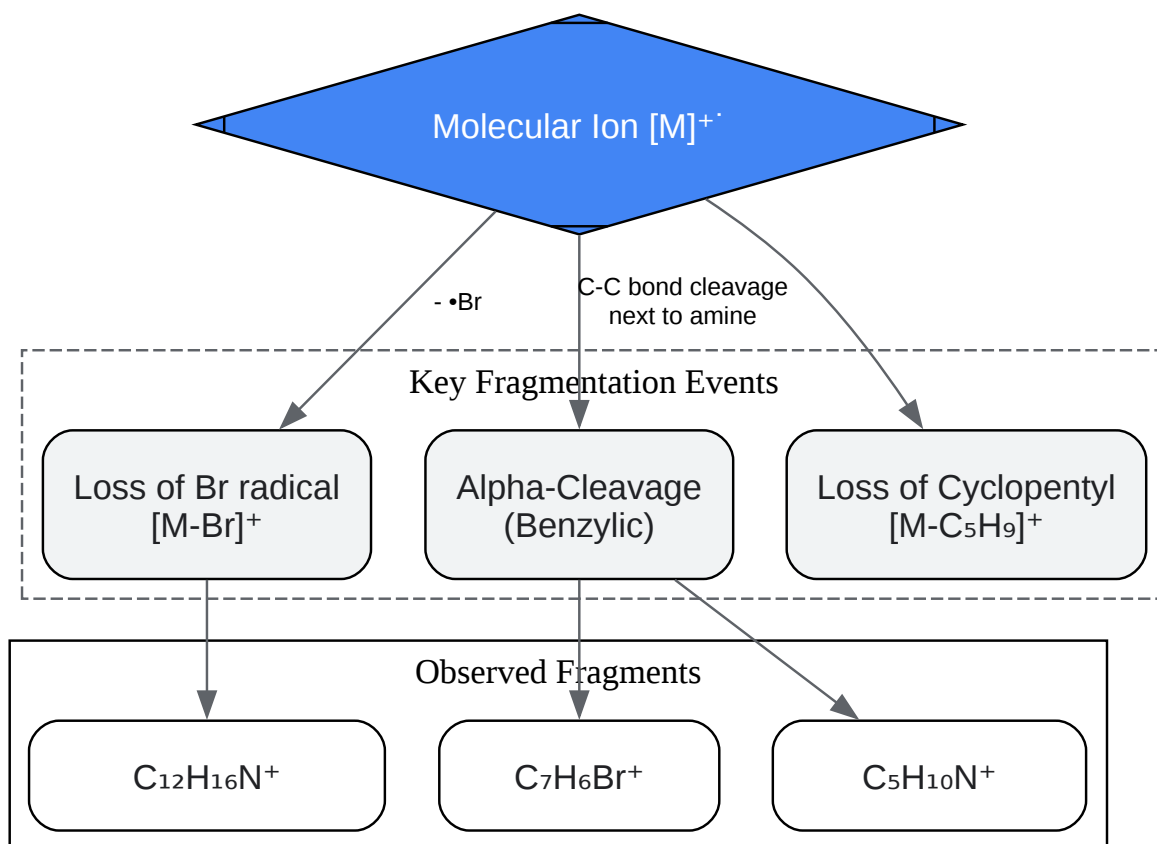
- ESI: This technique is chosen first to minimize fragmentation and confidently identify the protonated molecular ion $[M+H]^+$. High-Resolution Mass Spectrometry (HRMS) with ESI provides a highly accurate mass, allowing for the unambiguous determination of the molecular formula.
- EI: This technique is subsequently used to induce reproducible fragmentation. The resulting pattern is a molecular fingerprint that reveals structural motifs.[4] For brominated compounds, the fragmentation is particularly informative.[2]

Key Data Interpretation: The Bromine Signature

A defining characteristic of these molecules in MS is the isotopic signature of bromine. Bromine has two abundant isotopes, ^{79}Br and ^{81}Br , in a near 1:1 ratio.[5] This results in a pair of peaks (the M and M+2 peaks) of almost equal intensity for the molecular ion and any bromine-containing fragments, immediately confirming the presence of a single bromine atom.[4][5]

Characteristic Fragmentation Pathways

The primary fragmentation pathways under EI are predictable and structurally informative. Understanding these pathways allows for the confirmation of key structural units.



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